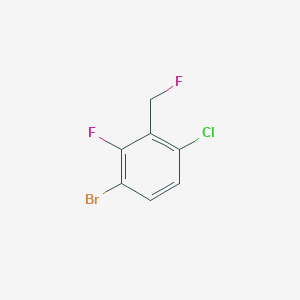

1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene

Descripción general

Descripción

1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a fluoromethyl group. The molecular formula for this compound is C7H4BrClF2, and it has a molecular weight of 241.46 g/mol .

Métodos De Preparación

The synthesis of 1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution pattern .

Industrial production methods may involve large-scale halogenation processes, where benzene is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids or esters to form biphenyl derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Aplicaciones Científicas De Investigación

1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong and specific binding to target molecules, influencing their activity and function .

Comparación Con Compuestos Similares

1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene can be compared with other similar compounds, such as:

1-Bromo-4-chloro-2-fluorobenzene: Lacks the fluoromethyl group, making it less versatile in certain synthetic applications.

1-Bromo-2-chloro-4-fluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.

1-Bromo-4-fluorobenzene: Contains fewer halogen atoms, resulting in different chemical properties and uses.

The unique combination of bromine, chlorine, fluorine, and a fluoromethyl group in this compound provides distinct advantages in terms of reactivity and application potential.

Actividad Biológica

1-Bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene, a polyhalo-substituted aromatic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C7H4BrClF2

- Molecular Weight : 241.46 g/mol

- CAS Number : 943830-50-0

Biological Activity Overview

The compound's structure suggests potential interactions with various biological targets. Its polyhalogenated nature may enhance its reactivity and selectivity towards specific enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 8 μg/mL |

| Mycobacterium tuberculosis | 0.5 - 8 μg/mL |

| Candida albicans | <0.01 μg/mL |

These findings suggest that the compound could be effective against multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

The compound's derivatives have shown promising cytotoxic effects in various cancer cell lines. For instance, phenanthridine derivatives synthesized from this compound demonstrated significant inhibitory effects on breast cancer cells (MDA-MB-231), with IC50 values as low as 0.126 μM. This indicates a strong potential for developing new anticancer agents from this class of compounds.

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 |

| HCT116 (Colon Cancer) | 0.64 |

The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways .

This compound is believed to interact with various enzymes and receptors due to its halogen substituents, which can enhance lipophilicity and facilitate membrane penetration. The compound may undergo metabolic transformations leading to active metabolites that exert biological effects.

Pharmacokinetics

The pharmacokinetic profile of the compound remains under investigation, but its molecular weight and structure suggest it may have favorable absorption characteristics. Environmental factors such as storage temperature (recommended between 2-8°C) can influence its stability and efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds, providing insights into their potential applications:

- Antimicrobial Studies : A study on related polyhalo-substituted benzenes indicated significant antimicrobial activity against resistant strains, supporting the hypothesis that similar structures may yield comparable results .

- Cytotoxicity Assessments : Research on phenanthridine derivatives revealed their ability to inhibit cell proliferation in multiple cancer models, suggesting a pathway for drug development targeting cancer therapy .

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAPDHYVYQDLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CF)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.